4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(2-Methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a complex organic compound that features both imidazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as erbium triflate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of catalysts like erbium triflate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
4-(2-Methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The imidazole and piperazine moieties can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
- 1,2-Bis((1H-imidazol-1-yl)methyl)benzene
- 2-(1H-Imidazol-1-yl)-1,4-benzenedicarboxylic acid
Uniqueness
What sets 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine apart is its unique combination of imidazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C20H24N6 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(2-methylimidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H24N6/c1-17-21-8-10-26(17)20-15-19(22-16-23-20)25-13-11-24(12-14-25)9-7-18-5-3-2-4-6-18/h2-6,8,10,15-16H,7,9,11-14H2,1H3 |
InChI Key |
GATPEBYLBGVBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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